![molecular formula C10H12N2O2 B172143 N-(4-methylpyridin-2-yl)-3-oxobutanamide CAS No. 16867-45-1](/img/structure/B172143.png)
N-(4-methylpyridin-2-yl)-3-oxobutanamide
Overview
Description
N-(4-methylpyridin-2-yl)-3-oxobutanamide (MPOBA) is an organic compound with a wide range of applications in scientific research. It has a unique structure, with a nitrogen atom linked to a carbon backbone and a pyridyl ring. It is known for its ability to bind to a variety of proteins, which makes it an important tool for studying protein-protein interactions. MPOBA has been used in a variety of research applications, including in the study of molecular mechanisms, biochemical and physiological effects, and drug development.
Scientific Research Applications
Synthesis and Derivative Formation
N-(4-methylpyridin-2-yl)-3-oxobutanamide and its derivatives have been explored in various synthetic pathways. For instance, research shows the formation of polysubstituted pyridin-2-one derivatives by the Michael addition of 3-oxobutanamide to α,β-ethylenic ketones and amides. This reaction leads to new di-, tetra-, and hexa-hydropyridin-2-one derivatives, with the degree of unsaturation of the product depending on the experimental conditions (O’Callaghan et al., 1997). Similarly, concise and efficient syntheses have been developed for methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important intermediates for tropane alkaloids, using N-methylpyrrolinium cation as a key intermediate (Ma et al., 2020).
Pharmacological Potential
Studies have also examined the pharmacological potential of derivatives of N-(4-methylpyridin-2-yl)-3-oxobutanamide. For instance, compounds such as (4-amino-3,5-dichlorophenyl)-1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutane-2-sulfonamido have been discovered as potent and selective inhibitors of the chemokine receptor CCR10, demonstrating efficacy in models of contact hypersensitivity (Abeywardane et al., 2016).
Molecular Imaging and Diagnostics
In molecular imaging and diagnostics, derivatives of N-(4-methylpyridin-2-yl)-3-oxobutanamide have been synthesized for specific applications. For example, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been developed as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, illustrating the compound's utility in neuroscience research and diagnostic imaging (Wang et al., 2018).
Exploration of Biological Processes
Additionally, compounds in this class have been used to explore biological processes. For instance, the synthesis of N-(3-methylpyridin-2-yl)-substituted semicarbazones, which were evaluated for anticonvulsant activity, highlights the potential of these compounds in neuroscience and pharmacology research (Mehta et al., 2006).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide, has been reported to target nitric oxide synthase, inducible .
Mode of Action
It’s likely that the compound interacts with its targets via hydrogen bonding, given the presence of amine and amide groups .
Biochemical Pathways
coli ST131 strains , suggesting potential involvement in bacterial metabolic pathways.
Result of Action
coli ST131 strains , suggesting that they may inhibit bacterial growth or survival.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-11-9(5-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNMRJOZGSSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16867-45-1 | |
Record name | 2-ACETOACETAMIDO-4-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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